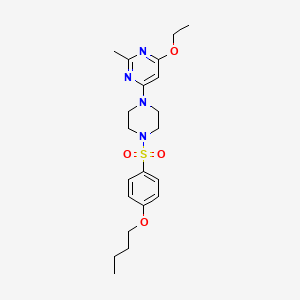
2,3,4-トリ-O-アセチル-α-D-グルクロン酸メチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is a significant compound in the field of organic chemistry. It is primarily used as a substrate in the synthesis of various anticoagulant drugs, such as Heparin and Fondaparinux. This compound is also valuable in studies of glucuronidation, a major drug metabolizing process.
科学的研究の応用
2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various biomolecules, including glycosaminoglycans and glycolipids.
Biology: Plays a role in studies of glucuronidation, a major drug metabolizing process.
Medicine: Significant substrate in the synthesis of anticoagulant drugs like Heparin and Fondaparinux.
Industry: Utilized in the production of anti-inflammatory and anti-cancer agents.
作用機序
Target of Action
The primary target of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is the Janus kinase (JAK) inhibitor tofacitinib . This compound is used for the synthesis of glucuronide prodrug compounds of tofacitinib .
Mode of Action
The compound interacts with its target by being cleaved by β-glucuronidase enzymes , such as those produced by the microbiome in the gastrointestinal tract . This cleavage increases the levels of tofacitinib at the site of gastrointestinal inflammation .
Biochemical Pathways
The compound affects the pathway involving the JAK inhibitor tofacitinib . By increasing the levels of tofacitinib, it can limit the systemic exposure of tofacitinib when treating localized inflammatory diseases .
Pharmacokinetics
Its solubility in ethyl acetate is known , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the increase of tofacitinib levels at the site of gastrointestinal inflammation . This results in the limitation of systemic exposure of tofacitinib, which could be beneficial when treating localized inflammatory diseases .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of β-glucuronidase enzymes in the gastrointestinal tract . These enzymes are responsible for cleaving the compound and increasing the levels of tofacitinib . Other factors such as pH and temperature could also potentially affect the compound’s stability and action
生化学分析
Biochemical Properties
The role of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester in biochemical reactions is primarily as a reactant in the synthesis of complex glycosides and glycoconjugates . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction conditions and the other reactants present.
Cellular Effects
As a reactant in the synthesis of glycosides and glycoconjugates, it may indirectly influence cell function by contributing to the production of these important biomolecules .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester involves its participation in the synthesis of glycosides and glycoconjugates . The exact details of this process, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, can vary depending on the specific reaction conditions and the other reactants present.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester typically involves the acetylation of D-glucuronic acid methyl ester. The process begins with the preparation of D-glucuronic acid methyl ester, followed by acetylation to obtain 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester. Finally, bromination is performed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pH, to achieve high yields and purity .
化学反応の分析
Types of Reactions: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form D-glucuronic acid and methanol.
Nucleophilic Substitution: Under basic conditions, it can undergo nucleophilic substitution reactions to form corresponding amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Nucleophilic Substitution: Basic conditions with nucleophiles such as amines.
Major Products:
Hydrolysis: D-glucuronic acid and methanol.
Nucleophilic Substitution: Corresponding amides.
類似化合物との比較
- Acetobromo-α-D-glucuronic acid methyl ester
- 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester
Comparison: 2,3,4-Tri-O-acetyl-A-D-glucuronic acid methyl ester is unique due to its specific acetylation pattern, which makes it a valuable substrate in the synthesis of anticoagulant drugs and in studies of glucuronidation. In contrast, similar compounds like Acetobromo-α-D-glucuronic acid methyl ester and 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester have different functional groups, which may alter their reactivity and applications .
特性
IUPAC Name |
methyl (3S,6R)-3,4,5-triacetyloxy-6-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(18)23-10(8)12(17)19-4/h8-11,13,18H,1-4H3/t8-,9?,10?,11?,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHFNXQWJBTGBL-SHXYABRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(C([C@@H](OC1C(=O)OC)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)

methanone](/img/structure/B2406788.png)

![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)

![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)



